5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound featuring a pyrazole ring substituted with phenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring. For instance, phenylhydrazine can react with 1,3-diketones under acidic or basic conditions to yield the pyrazole core.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the 3,4-dimethoxyphenyl and phenyl groups. This can be achieved using Friedel-Crafts acylation or alkylation reactions.
Formation of the Oxopentanoic Acid Moiety: The final step involves the introduction of the oxopentanoic acid group. This can be done through esterification followed by hydrolysis or direct acylation using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or aldehydes.
Reduction: Reduction of the carbonyl group in the oxopentanoic acid moiety can yield alcohol derivatives.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrazole ring and aromatic substituents suggests possible interactions with biological targets, making it a promising scaffold for drug design.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The pyrazole ring and aromatic substituents can facilitate binding to active sites, modulating the activity of the target protein or enzyme.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks the oxopentanoic acid moiety but shares the core pyrazole structure.
3,4-Dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group but lacks the pyrazole ring.
Phenylpyrazole derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of 5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its combination of a pyrazole ring with both phenyl and dimethoxyphenyl groups, along with an oxopentanoic acid moiety. This combination of functional groups provides a versatile scaffold for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-28-19-12-11-16(13-20(19)29-2)18-14-17(15-7-4-3-5-8-15)23-24(18)21(25)9-6-10-22(26)27/h3-5,7-8,11-13,18H,6,9-10,14H2,1-2H3,(H,26,27) |
InChI Key |
AAQQOHHSCHBSLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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